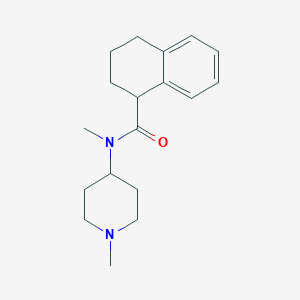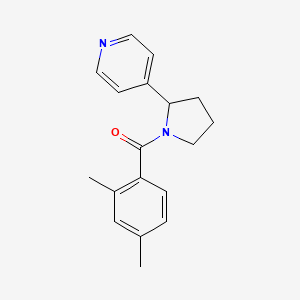![molecular formula C17H20FNO2 B7494150 Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494150.png)
Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It also inhibits the activity of certain receptors, including the dopamine receptor, which is involved in neurological disorders.
Biochemical and Physiological Effects:
Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone in lab experiments include its high potency and specificity for certain enzymes and receptors. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone. These include the development of new derivatives of this compound with improved potency and selectivity for specific enzymes and receptors. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans and to explore its potential applications in other fields of science, such as agriculture and environmental science.
In conclusion, Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone is a chemical compound that has shown promising results in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. Its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied, and further research is needed to determine its potential applications in various fields.
Méthodes De Synthèse
The synthesis of Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone has been achieved through various methods, including the reaction of 4-fluoroaniline and cyclohex-2-enone with morpholine in the presence of a catalyst. Another method involves the reaction of 4-fluoroaniline with cyclohex-2-enone in the presence of a base and a palladium catalyst, followed by the addition of morpholine.
Applications De Recherche Scientifique
Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone has been studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c18-15-8-6-13(7-9-15)16-12-19(10-11-21-16)17(20)14-4-2-1-3-5-14/h1-2,6-9,14,16H,3-5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLWUZPYKKUHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)
![(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)
![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7494096.png)
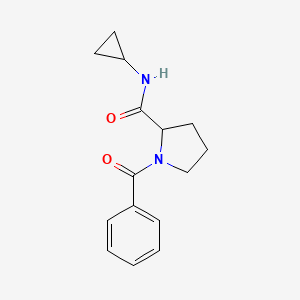
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7494123.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(3-methylphenyl)methanone](/img/structure/B7494128.png)
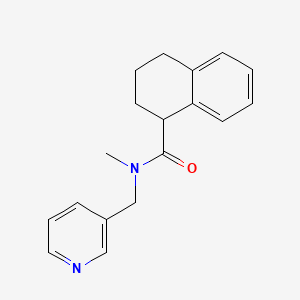
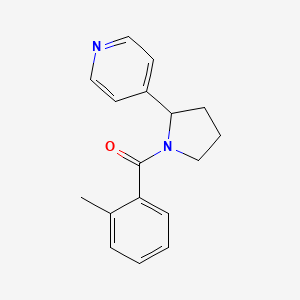
![2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7494145.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7494147.png)
![2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7494155.png)
